Butyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate
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Overview
Description
Butyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a butyl ester group, a phenoxyacetamido moiety, and a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenoxyacetamido intermediate: This step involves the reaction of 4-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(propan-2-yl)phenoxyacetyl chloride.
Amidation reaction: The phenoxyacetyl chloride is then reacted with 3-aminobenzoic acid to form the phenoxyacetamido intermediate.
Esterification: The final step involves the esterification of the phenoxyacetamido intermediate with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
Butyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The phenoxyacetamido moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Butyl 3-{2-[4-(propan-2-yl)phenoxy]acetamido}benzoate can be compared with other phenoxyacetamide derivatives:
Butyl 3-{2-[4-(methyl)phenoxy]acetamido}benzoate: Similar structure but with a methyl group instead of an isopropyl group.
Butyl 3-{2-[4-(ethyl)phenoxy]acetamido}benzoate: Similar structure but with an ethyl group instead of an isopropyl group.
Butyl 3-{2-[4-(tert-butyl)phenoxy]acetamido}benzoate: Similar structure but with a tert-butyl group instead of an isopropyl group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.
Properties
Molecular Formula |
C22H27NO4 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
butyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H27NO4/c1-4-5-13-26-22(25)18-7-6-8-19(14-18)23-21(24)15-27-20-11-9-17(10-12-20)16(2)3/h6-12,14,16H,4-5,13,15H2,1-3H3,(H,23,24) |
InChI Key |
RYVTZCWTCQFXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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